3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine Similar compounds have been found to interact with multiple receptors, contributing to their diverse biological and clinical applications .
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have been found to bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit a range of biological effects, suggesting that this compound may also have diverse molecular and cellular impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone
Uniqueness
Compared to similar compounds, 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine stands out due to its unique combination of a triazole and pyridine ring system, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with various molecular targets .
Properties
IUPAC Name |
3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-12-6-2-4-10(8-12)13-16-14(18-17-13)11-5-3-7-15-9-11/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOSDXPAGALULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NN2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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